1,3-Diethyl-5,6-diaminouracil
CAS No.: 52998-22-8
Cat. No.: VC20767288
Molecular Formula: C8H14N4O2
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 52998-22-8 |
---|---|
Molecular Formula | C8H14N4O2 |
Molecular Weight | 198.22 g/mol |
IUPAC Name | 5,6-diamino-1,3-diethylpyrimidine-2,4-dione |
Standard InChI | InChI=1S/C8H14N4O2/c1-3-11-6(10)5(9)7(13)12(4-2)8(11)14/h3-4,9-10H2,1-2H3 |
Standard InChI Key | UYSUETCFMBIADB-UHFFFAOYSA-N |
SMILES | CCN1C(=C(C(=O)N(C1=O)CC)N)N |
Canonical SMILES | CCN1C(=C(C(=O)N(C1=O)CC)N)N |
Chemical Identity and Properties
Basic Information
1,3-Diethyl-5,6-diaminouracil is a pyrimidine derivative characterized by its distinct molecular structure and properties. The table below summarizes its fundamental chemical identity:
Parameter | Value |
---|---|
Chemical Name | 1,3-Diethyl-5,6-diaminouracil |
CAS Number | 52998-22-8 |
Molecular Formula | C8H14N4O2 |
Molecular Weight | 198.22 g/mol |
Synonyms | 5,6-Diamino-1,3-diethyluracil; 5,6-diamino-1,3-diethyl-2,4(1H,3H)-Pyrimidinedione |
The compound is classified as a uracil derivative, specifically a diaminouracil with ethyl substituents at the 1 and 3 positions .
Physical Properties
The physical characteristics of 1,3-Diethyl-5,6-diaminouracil are critical for its handling, storage, and applications. These properties are summarized in the following table:
Property | Value |
---|---|
Appearance | Yellow Solid |
Melting Point | 88-98°C |
Boiling Point | 278.3±50.0 °C (Predicted) |
Density | 1.230±0.06 g/cm³ (Predicted) |
Solubility | Soluble in Chloroform |
pKa | 4.40±0.70 (Predicted) |
Sensitivity | Hygroscopic |
These physical properties highlight the compound's stability under normal conditions while indicating its sensitivity to moisture due to its hygroscopic nature .
Precautionary Statement | Guideline |
---|---|
P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |
P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
P321 | Specific treatment (see relevant information on product label) |
P405 | Store locked up |
P501 | Dispose of contents/container according to local/regional/national/international regulations |
Laboratory personnel should always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and lab coats when handling this compound. All operations should be conducted in well-ventilated areas or preferably under a fume hood to minimize inhalation exposure .
Storage Parameter | Recommendation |
---|---|
Temperature | Store at 2-8°C |
Atmosphere | Under inert gas (nitrogen or argon) |
Containers | Tightly sealed to prevent moisture absorption |
Special Considerations | Due to hygroscopic nature, protect from atmospheric moisture |
The compound's sensitivity to moisture necessitates storage in tightly sealed containers under inert gas. Refrigeration helps maintain its chemical stability and prevents degradation over time .
Synthesis and Preparation
Industrial Production Methods
Industrial-scale production of 1,3-Diethyl-5,6-diaminouracil would likely involve optimized versions of laboratory synthesis methods, with considerations for:
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Scale-up parameters including temperature control, mixing efficiency, and reaction time
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Efficient purification techniques such as recrystallization and chromatography
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Quality control measures to ensure purity and consistency
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Cost-effective reagents and processes
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Safety protocols for handling larger quantities of reagents and products
Industrial processes would also need to address waste management and environmental considerations associated with the production of this compound.
Chemical Reactions and Reactivity
Types of Reactions
Based on its structure and functional groups, 1,3-Diethyl-5,6-diaminouracil can participate in various chemical reactions:
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Nucleophilic reactions: The amino groups can act as nucleophiles in substitution and addition reactions
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Electrophilic substitution: The pyrimidine ring may undergo electrophilic aromatic substitution, although with different reactivity patterns than benzene derivatives
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Oxidation reactions: The amino groups can be oxidized to form various nitrogen-containing functional groups
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Coordination chemistry: The nitrogen atoms in the molecule can coordinate with metal ions to form complexes
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Condensation reactions: The amino groups can participate in condensation reactions with carbonyl compounds, leading to Schiff bases or heterocyclic derivatives
Common Reagents and Conditions
The reactivity profile of 1,3-Diethyl-5,6-diaminouracil would involve various reagents under specific reaction conditions:
Reaction Type | Common Reagents | Typical Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, Potassium permanganate | Controlled temperature, pH monitoring |
Reduction | Sodium borohydride, Lithium aluminum hydride | Anhydrous conditions, inert atmosphere |
Substitution | Halogens, Acids, Bases | Varies depending on the specific reaction |
Condensation | Aldehydes, Ketones | Catalyst, moderate heating |
These reaction conditions would need to be optimized for each specific transformation to achieve desired selectivity and yield.
Major Products Formed
The reactions of 1,3-Diethyl-5,6-diaminouracil can lead to various products depending on the conditions and reagents used:
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Oxidized derivatives at the amino positions
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Substituted products with modified amino groups
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Cyclized products through intramolecular reactions
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Condensation products with carbonyl compounds
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Coordination complexes with metal ions
The versatility of the amino groups and the reactivity of the pyrimidine ring make this compound a valuable building block for the synthesis of more complex heterocyclic structures.
Applications and Uses
Research Applications
1,3-Diethyl-5,6-diaminouracil serves as a valuable compound in various research contexts:
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As a building block in organic synthesis for creating more complex heterocyclic compounds
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In the development of new synthetic methodologies for pyrimidine chemistry
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As a precursor for compounds with potential biological activity
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In studies of structure-activity relationships of pyrimidine derivatives
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As a model compound for investigating the reactivity of diaminouracils
The compound's well-defined structure and functional groups make it useful for studying fundamental aspects of heterocyclic chemistry .
Related Compounds
5,6-Diamino-1,3-dimethyluracil
5,6-Diamino-1,3-dimethyluracil (CAS 5440-00-6) is a structurally similar compound to 1,3-Diethyl-5,6-diaminouracil, differing only in the alkyl substituents at positions 1 and 3 (methyl groups instead of ethyl groups). This compound has the molecular formula C6H10N4O2 and shares many similar properties with its diethyl analog.
The synthesis of 5,6-Diamino-1,3-dimethyluracil typically involves the reaction of 1,3-dimethyluracil with ammonia or amines under specific conditions, often in the presence of a catalyst. Similar synthetic approaches might be applicable to 1,3-Diethyl-5,6-diaminouracil with appropriate modifications.
5,6-Diamino-1,3-diethyluracil Hydrochloride
5,6-Diamino-1,3-diethyluracil Hydrochloride is the hydrochloride salt form of 1,3-Diethyl-5,6-diaminouracil. This salt form (PubChem CID 71299790) may offer different physical properties compared to the free base, particularly in terms of:
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Enhanced water solubility
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Improved stability
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Different crystallization behavior
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Modified handling characteristics
Salt forms are often preferred in pharmaceutical applications due to these potentially advantageous properties .
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